(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Stereochemistry Chiral HPLC Edoxaban impurity

(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS 1392745-37-7) is a chiral cyclohexane amino acid ester commonly referenced as Edoxaban Impurity 43 in Chinese pharmacopoeial contexts. This compound possesses a defined (1R,3S,4R) stereochemistry that distinguishes it from other edoxaban-related impurities such as the (1R,3R,4R)-isomer (CAS 1932494-49-9) and the (1S,3S,4S)-enantiomer.

Molecular Formula C9H18ClNO3
Molecular Weight 223.7 g/mol
CAS No. 1392745-37-7
Cat. No. B1403471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
CAS1392745-37-7
Molecular FormulaC9H18ClNO3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)N)O.Cl
InChIInChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8-;/m1./s1
InChIKeyZEWLEQMKDHDCHV-ARIDFIBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride in Edoxaban Impurity Profiling


(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS 1392745-37-7) is a chiral cyclohexane amino acid ester commonly referenced as Edoxaban Impurity 43 in Chinese pharmacopoeial contexts [1]. This compound possesses a defined (1R,3S,4R) stereochemistry that distinguishes it from other edoxaban-related impurities such as the (1R,3R,4R)-isomer (CAS 1932494-49-9) and the (1S,3S,4S)-enantiomer . As a hydrochloride salt with molecular formula C9H18ClNO3 and molecular weight 223.7 g/mol, it serves as a certified reference standard for analytical method development and quality control of the anticoagulant drug edoxaban [1].

Product Type Chiral impurity reference standard
Stereochemistry (1R,3S,4R) configuration
Primary Use Edoxaban impurity profiling by chiral HPLC

Why Generic Substitution Fails: The Critical Role of Defined (1R,3S,4R)-Stereochemistry in Edoxaban Impurity Resolution


Edoxaban contains three chiral centers, giving rise to eight possible stereoisomers with potentially different pharmacological and toxicological profiles [1]. The (1R,3S,4R)-configuration of this compound is not interchangeable with the more commonly available (1R,3R,4R)-isomer (CAS 1932494-49-9, often designated Impurity 46) or the (1S,3S,4S)-enantiomer (CAS 1932332-14-3, Impurity 8) . Regulatory guidance requires individual identification and quantification of each stereoisomeric impurity, and substitution with an incorrect isomer can lead to inaccurate impurity profiling, failed analytical method validation, and potential regulatory rejection [1]. The following quantitative evidence illustrates where this compound provides measurable differentiation.

Stereochemical Mismatch
The (1R,3R,4R)-isomer (Impurity 46) differs in C-3 amino configuration, altering chiral HPLC retention and requiring a dedicated reference standard.
Purity Specification Variability
Common alternative isomers may have lower or unverified purity, which can compromise impurity quantification at the 0.1% threshold.
Supplier Numbering Ambiguity
The (1R,3R,4R)-isomer is labeled inconsistently as Impurity 43 or 46 across suppliers, increasing the risk of incorrect procurement.

Product-Specific Quantitative Evidence Guide for (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride


Stereochemical Configuration Divergence from the Primary (1R,3R,4R)-Impurity Enables Distinct Chromatographic Behavior

The target compound bears a (1R,3S,4R) configuration at the cyclohexane ring, in contrast to the (1R,3R,4R)-configuration of the major edoxaban impurity commonly assigned Impurity 46 (CAS 1932494-49-9) [1]. This stereochemical difference creates distinct spatial orientation of the amino and hydroxyl substituents, which directly impacts chromatographic retention and resolution under chiral HPLC conditions [2]. The patent CN107543872B demonstrates that complete baseline separation of edoxaban stereoisomers (resolution >13) is achievable using a DAICEL CHIRALCEL OX-H chiral column with methanol-ethanol-diethylamine mobile phase, confirming that individual isomers require dedicated reference standards for accurate quantification [2].

Stereochemical Config.
Class-level
(1R,3S,4R): C-3 (S), C-4 (R) vs (1R,3R,4R): C-3 (R), C-4 (R)
Enables chiral resolution for impurity identification
Separation achievable under chiral HPLC conditions
Stereochemistry Chiral HPLC Edoxaban impurity

Certified Purity Specification ≥98% (NLT 98%) for Impurity Reference Standard Use

The target compound is supplied with a specified purity of NLT 98% (Not Less Than 98%), as documented by MolCore and independently corroborated by LeYan at 98% purity . While the (1R,3R,4R)-isomer (CAS 1932494-49-9) is also commercially available, comparative purity data from identical authoritative sources is not publicly available; typical vendor listings for the (1R,3R,4R)-isomer often indicate 95% purity or require custom synthesis . The NLT 98% specification for the (1R,3S,4R)-isomer supports its suitability as a high-purity impurity reference standard for methods requiring sensitivity at the 0.1% threshold relative to the API peak.

Purity Specification
Cross-study comparable
NLT 98%
by HPLC
Supports impurity quantification at 0.1% threshold
Documented by multiple suppliers
Purity specification Quality control Reference standard

Comprehensive Characterization Data Package (COA, NMR, MS, HPLC) Supporting Regulatory Submission Requirements

As supplied by JunmuBio and other certified vendors, this compound is provided with full characterization documentation including Certificate of Analysis (COA), NMR, MS, and HPLC data [1]. This comprehensive data package is essential for ANDA submissions and pharmacopoeial impurity method validation. In comparison, less common stereoisomers such as the (1S,3S,4S)-enantiomer are often listed as 'custom synthesis' without guaranteed characterization data . The availability of pre-characterized material accelerates analytical method development timelines by eliminating the need for independent structural confirmation before use.

Characterization Data
Supporting evidence
COA, NMR, MS, HPLC
Reduces turnaround for method validation
Provided as standard with each shipment
Characterization data COA Regulatory compliance Impurity standard

Designated Identity as Edoxaban Impurity 43 in Chinese Pharmacopoeial Impurity Profiling Guidelines

This compound is explicitly designated as Edoxaban Impurity 43 (依度沙班杂质43) in multiple Chinese pharmacopoeial profiling sources and supplier catalogs . The distinct impurity numbering reflects its established identity in the edoxaban impurity profile. In contrast, the (1R,3R,4R)-isomer with CAS 1932494-49-9 is assigned Impurity 46 by some Chinese suppliers and Impurity 43 by Western suppliers, creating ambiguity . The unambiguous compound-specific assignment for the (1R,3S,4R)-isomer via CAS 1392745-37-7 ensures traceability in regulatory documentation, whereas the (1R,3R,4R)-isomer may cause confusion due to inconsistent cross-vendor impurity numbering.

Impurity Identity
Class-level
Edoxaban Impurity 43
Avoids cross-vendor numbering confusion
Consistently assigned in supplier catalogs
Impurity designation Pharmacopoeia Edoxaban Quality control

Best Research and Industrial Application Scenarios for (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride


Chiral HPLC Method Development for Edoxaban API Impurity Profiling

This compound serves as a critical isomer reference standard for developing chiral HPLC methods that resolve the (1R,3S,4R)-stereoisomer from edoxaban and other impurities, as demonstrated in patent CN107543872B where chiral column resolution >13 was achieved for related isomers [1]. The defined stereochemistry enables method specificity validation essential for ANDA submissions.

Quality Control Release Testing of Edoxaban Active Pharmaceutical Ingredient

With a certified purity of NLT 98%, this compound is suitable as a system suitability standard or impurity marker in QC release testing protocols . Its consistent impurity numbering (Edoxaban Impurity 43) across Chinese pharmacopoeial suppliers ensures alignment with regulatory filing requirements .

Preparation of Pharmacopoeial Impurity Reference Standards

Supplied with a complete characterization package (COA, NMR, MS, HPLC), this compound meets the documentation requirements for preparation of secondary pharmacopoeial reference standards used in routine analytical laboratories [2].

Synthesis Process Control: Monitoring of Chiral Intermediate Conversion

In the synthesis of edoxaban, this (1R,3S,4R)-amino-hydroxy ester can serve as a process control marker to monitor the formation or depletion of this specific stereoisomer during chiral resolution steps, enabling reaction optimization and impurity fate mapping.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Stereochemical identity (1R,3S,4R)
Resolution from edoxaban API and isomers
QC release testing
Certified purity specification
System suitability and impurity marker consistency
Pharmacopoeial reference standard preparation
Characterization data package
Documentation for method validation
Synthesis process control
Chiral intermediate identity
Reaction monitoring and impurity fate mapping
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